N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to understand the role of mGluR1 in various physiological and pathological conditions.
Mecanismo De Acción
CPCCOEt acts as a selective antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide by binding to the allosteric site of the receptor. This binding prevents the activation of this compound by its endogenous ligand glutamate, leading to a reduction in downstream signaling. The inhibition of this compound signaling by CPCCOEt is responsible for its various physiological and pharmacological effects.
Biochemical and Physiological Effects:
CPCCOEt has been shown to modulate various physiological and biochemical processes such as pain perception, anxiety, addiction, and neuroprotection. It has been reported to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. CPCCOEt has also been shown to reduce anxiety-like behavior in rodents. In addition, it has been reported to reduce drug-seeking behavior in animal models of addiction. CPCCOEt has also been investigated for its neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCCOEt has several advantages for lab experiments. It is a selective antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide, which allows for the specific inhibition of this compound signaling without affecting other glutamate receptors. CPCCOEt is also stable and can be easily synthesized in the lab. However, CPCCOEt has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. CPCCOEt also has a short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
CPCCOEt has several potential future directions in scientific research. It can be used to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide in various physiological and pathological conditions such as pain, anxiety, addiction, and neurodegenerative diseases. CPCCOEt can also be used as a tool to study the downstream signaling pathways of this compound. In addition, CPCCOEt can be modified to improve its pharmacokinetic properties and increase its potency and selectivity. Finally, CPCCOEt can be used as a lead compound to develop novel drugs targeting this compound for the treatment of various diseases.
Métodos De Síntesis
CPCCOEt can be synthesized by reacting N-cyclopropyl-N-ethylglycine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain pure CPCCOEt.
Aplicaciones Científicas De Investigación
CPCCOEt has been extensively used in scientific research to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide in various physiological and pathological conditions such as pain, anxiety, addiction, and neurodegenerative diseases. It has been shown to attenuate pain in animal models of inflammatory and neuropathic pain. CPCCOEt has also been shown to reduce anxiety-like behavior in rodents. In addition, it has been reported to reduce drug-seeking behavior in animal models of addiction. CPCCOEt has also been investigated for its neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's diseases.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-2-16(9-13(17)15-11-5-6-11)20(18,19)12-7-3-10(14)4-8-12/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEZHKMTMLDFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.